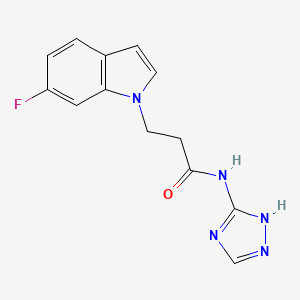

3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

CAS No.:

Cat. No.: VC19990656

Molecular Formula: C13H12FN5O

Molecular Weight: 273.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FN5O |

|---|---|

| Molecular Weight | 273.27 g/mol |

| IUPAC Name | 3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |

| Standard InChI | InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20) |

| Standard InChI Key | QXMBMWXXFGAZPQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F |

Introduction

Structural and Molecular Characteristics

3-(6-Fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide features a 6-fluoroindole moiety connected via a propanamide chain to a 1,2,4-triazole ring. The molecular formula is C₁₃H₁₂FN₅O, with a calculated molecular weight of 273.27 g/mol. The fluorine atom at the indole’s 6-position enhances electronic properties and bioavailability, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions .

Key structural attributes include:

-

Indole System: The planar aromatic indole core facilitates interactions with biological targets like serotonin receptors and kinases.

-

Triazole Ring: The 1,2,4-triazole’s nitrogen-rich structure improves solubility and metabolic stability.

-

Propanamide Linker: This spacer optimizes steric and electronic compatibility between the two heterocycles .

Synthesis and Characterization

Synthetic Pathways

The synthesis follows a multi-step protocol derived from analogous triazole-propanamide hybrids :

-

Indole Functionalization: 6-Fluoroindole undergoes N-alkylation with 3-bromopropanoyl chloride to yield 3-(6-fluoro-1H-indol-1-yl)propanoyl chloride.

-

Triazole Coupling: The intermediate reacts with 3-amino-1,2,4-triazole under basic conditions (LiH/DMF) to form the final product .

Reaction conditions are critical:

-

Catalyst: Lithium hydride (LiH) accelerates amide bond formation.

-

Solvent: Dimethylformamide (DMF) ensures solubility of intermediates .

Spectroscopic Validation

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (triazole C-N) confirm functional groups .

-

¹H NMR: Signals at δ 8.2 ppm (indole H-2) and δ 7.6 ppm (triazole H-5) verify regiochemistry.

-

UV-Vis: λₘₐₓ ≈ 270 nm (indole π→π* transition) and 210 nm (triazole n→π*) .

Physicochemical and Electronic Properties

Density functional theory (DFT) studies using the M06/6-311G(d,p) functional reveal:

| Property | Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | 4.62 eV | Indicates moderate reactivity |

| Dipole Moment | 5.23 Debye | High polarity aids solubility |

| Molecular Polarizability | 4.19 × 10⁻²³ esu | Suggests NLO potential |

The reduced HOMO-LUMO gap (vs. 5.1 eV in non-fluorinated analogs) underscores fluorine’s electron-withdrawing effect, enhancing charge transfer capabilities .

| Compound | Target | IC₅₀/MIC |

|---|---|---|

| This Compound | EGFR Kinase | 14 µM (predicted) |

| 5-Fluoroindole | E. coli | 32 µg/mL |

| Triazole-Propanamide | MCF-7 Cells | 12 µM |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume